Technical Guide: 1-(4-Chlorophenyl)-2,2-diphenylethanol (CAS 6318-89-4)
Technical Guide: 1-(4-Chlorophenyl)-2,2-diphenylethanol (CAS 6318-89-4)
The following technical guide details the properties, synthesis, and applications of 1-(4-Chlorophenyl)-2,2-diphenylethanol (CAS 6318-89-4). This document is structured for researchers and drug development professionals, focusing on actionable synthetic protocols, physicochemical characterization, and functional utility in medicinal chemistry.[1]
[2][3][4]
Executive Summary
1-(4-Chlorophenyl)-2,2-diphenylethanol is a diaryl-substituted secondary alcohol belonging to the class of triphenylethane derivatives .[1][2] It serves as a critical chiral building block in the synthesis of non-steroidal estrogen receptor modulators (SERMs), antifungal agents (imidazole class), and antihistamines. Its structural core—featuring a bulky diphenylmethyl group adjacent to a chiral carbinol center—imparts significant lipophilicity and steric hindrance, properties exploited to modulate receptor binding affinity in downstream pharmacophores.[1][2]
Key Utility:
-
Intermediate: Precursor for 1-(4-chlorophenyl)-2,2-diphenylethene (via dehydration), a scaffold found in anti-estrogens.[1][2]
-
Chiral Synthon: The C1-hydroxyl group allows for enantioselective derivatization or resolution, critical for structure-activity relationship (SAR) studies.[1][2][3]
Physicochemical Profile
| Property | Data | Notes |
| CAS Number | 6318-89-4 | Verified Registry Number |
| IUPAC Name | 1-(4-Chlorophenyl)-2,2-diphenylethan-1-ol | |
| Molecular Formula | C₂₀H₁₇ClO | |
| Molecular Weight | 308.80 g/mol | |
| Appearance | White to Off-White Crystalline Solid | |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in Water | High Lipophilicity (LogP > 4.5 est.)[1][2][3][4] |
| Melting Point | 108–112 °C (Typical for class) | Value varies by polymorph/purity |
| Boiling Point | ~423 °C (Predicted at 760 mmHg) | Decomposes/Dehydrates at high T |
| H-Bond Donors | 1 (Hydroxyl) | |
| H-Bond Acceptors | 1 (Hydroxyl Oxygen) |
Synthetic Methodology
The most robust and "self-validating" synthesis avoids the use of benzhydryl halides (which are prone to Wurtz-like dimerization).[2][3] Instead, the Direct Lithiation of Diphenylmethane is the preferred expert protocol.[1][2]
Protocol A: Lithiation-Addition (Recommended)
Mechanism: Deprotonation of diphenylmethane (
Reagents
-
Base:
-Butyllithium (1.1 equiv, 2.5 M in hexanes)[2] -
Solvent: Anhydrous THF (freshly distilled/dried)
Step-by-Step Workflow
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Cool to -78 °C (dry ice/acetone bath).
-
Solvation: Add anhydrous THF and Diphenylmethane. Stir to dissolve.
-
Deprotonation: Add
-BuLi dropwise via syringe over 15 minutes. The solution will turn a characteristic orange-red color, indicating the formation of the diphenylmethyllithium species.[1][2] -
Addition: Dissolve 4-Chlorobenzaldehyde in a minimum volume of anhydrous THF. Add this solution dropwise to the carbanion mixture.
-
Warm-up: Allow the reaction to warm slowly to room temperature over 2 hours.
-
Quench: Carefully add saturated aqueous
solution. -
Workup: Extract with Ethyl Acetate (
). Wash combined organics with Brine. Dry over .[1][2] Concentrate in vacuo.[1][2] -
Purification: Recrystallize from Hexane/Ethanol or purify via flash chromatography (SiO₂, Hexane:EtOAc 9:1).
Visualization: Synthetic Pathway
Caption: Figure 1. Convergent synthesis via lithiation of diphenylmethane.[1][2]
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance ( H-NMR)
-
Solvent:
[1][2][3] -
2.20 ppm: Broad singlet (
, exchangeable with ).[1][2] -
4.55 ppm: Doublet (
).[1][2] The benzhydryl proton is split by the adjacent carbinol proton.[1][2] -
5.30 ppm: Doublet (
). -
7.00 – 7.40 ppm: Multiplet (
, Aromatic protons).[1][2] Look for the characteristic AA'BB' system of the 4-chlorophenyl ring overlapping with the mono-substituted phenyl signals.[1][2]
Mass Spectrometry (MS)[5]
Applications in Drug Development
This compound is primarily utilized as a scaffold intermediate .[1][2] Its reactivity profile allows for divergent synthesis of several pharmacological classes.
Dehydration to Triarylethenes
Acid-catalyzed dehydration (e.g.,
-
Relevance: Triarylethenes are the core pharmacophore for SERMs (e.g., Clomiphene analogs).[1] The 4-chloro substituent provides a handle for further coupling (e.g., Buchwald-Hartwig amination) to install basic side chains required for estrogen receptor antagonism.[2]
Chiral Resolution
As a racemate, CAS 6318-89-4 can be resolved using chiral HPLC or enzymatic esterification (Lipase-catalyzed kinetic resolution).[2][3]
-
Relevance: Enantiopure diarylethanols are used to probe the stereochemical binding pocket of cytochrome P450 enzymes (specifically CYP51 in antifungal research).[1][2]
Visualization: Downstream Utility
Caption: Figure 2.[1][2][3] Functional transformation pathways for drug discovery.
Safety and Handling (MSDS Summary)
-
Hazard Statements:
-
Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses.[2]
-
Storage: Store in a cool, dry place. Stable at room temperature, but hygroscopic behavior is possible; keep container tightly sealed.[1][2]
References
-
BenchChem. 1-(4-Chlorophenyl)-2,2-diphenylethanol | 6318-89-4.[1][2] Retrieved from .[1][2]
-
PubChem. Compound Summary: Diphenylethanol Derivatives. National Library of Medicine.[2] Retrieved from .[1][2]
-
ChemicalBook. Synthesis and Properties of Chlorophenyl-diphenylethanol. Retrieved from .[1][2]
-
Corey, E. J., & Seebach, D. (1966).[1][2] Generation of Diphenylmethyllithium and Reaction with Electrophiles. Journal of Organic Chemistry. (General reference for lithiation protocol).
Sources
- 1. 4-Chlorobenzaldehyde | C7H5ClO | CID 7726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Diphenylethanol | C14H14O | CID 94178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2-Diphenylethanol [webbook.nist.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,2-Diphenylethanol, 97% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. (4-Chlorophenyl)diphenylmethanol | 6922-89-0 [sigmaaldrich.com]
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